Avibactam Sodium

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2015 and has 3 approved and 1 investigational indication.

See also: this compound; ceftazidime (component of).

Properties

IUPAC Name |

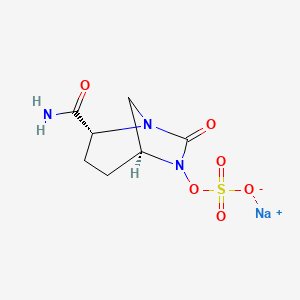

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O6S.Na/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);/q;+1/p-1/t4-,5+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCIKUMODPANKX-JBUOLDKXSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N3NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027694 | |

| Record name | Avibactam sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396731-20-7, 1192491-61-4 | |

| Record name | AVE-1330A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192491614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avibactam sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avibactam sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVE-1330A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8SM6IRW7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AVIBACTAM SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9V824P8TAI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

avibactam sodium mechanism of action on beta-lactamases

An In-depth Technical Guide on the Core Mechanism of Action of Avibactam Sodium on Beta-Lactamases

Introduction

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that restores the activity of partner β-lactam antibiotics against a broad spectrum of bacteria producing serine β-lactamases.[1][2][3] Unlike traditional inhibitors like clavulanic acid, avibactam possesses a unique diazabicyclooctane (DBO) core structure.[4][5] This structural distinction underpins its unique mechanism of action and its ability to inhibit a wide range of Ambler class A, class C, and some class D β-lactamases.[2][3][6][7] This guide provides a detailed examination of the molecular mechanism of avibactam, supported by quantitative kinetic data, experimental methodologies, and visual diagrams for researchers and drug development professionals.

Core Mechanism of Action: A Reversible Covalent Inhibition

The inhibitory action of avibactam is a multi-step process characterized by covalent bond formation and slow, reversible recyclization.[2][3][8] This mechanism allows it to effectively sequester β-lactamase enzymes without being permanently consumed through hydrolysis, a key differentiator from many β-lactam-based inhibitors.[9][10]

The process can be summarized in three key stages:

-

Initial Non-covalent Binding: Avibactam first binds to the active site of the β-lactamase to form a non-covalent Michaelis-like complex (E·I). This initial interaction positions the inhibitor for the subsequent chemical reaction.

-

Covalent Acylation (Carbamylation): The catalytic serine residue (e.g., Ser70 in the Ambler numbering scheme) in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of avibactam's cyclic urea moiety.[10][11] This attack leads to the opening of the DBO ring and the formation of a stable, covalent acyl-enzyme intermediate, specifically a carbamoyl-enzyme complex.[4][9]

-

Deacylation and Reversibility: Unlike the acyl-enzyme intermediates formed with β-lactam inhibitors, which often undergo hydrolysis or fragmentation, the avibactam-enzyme complex is remarkably stable.[7][10] Deacylation occurs not through hydrolysis but via a slow recyclization reaction where the covalent bond is broken, and the intact, active avibactam molecule is released.[2][8][12] This reversibility means a single avibactam molecule can potentially inhibit multiple enzyme molecules.

This unique covalent but reversible mechanism results in a prolonged residence time of the inhibitor on the enzyme, effectively preventing the hydrolysis of the partner β-lactam antibiotic.[7]

Quantitative Data: Inhibition Kinetics

The efficacy of avibactam varies across different β-lactamase classes and specific enzymes. The key kinetic parameters are the acylation efficiency (often expressed as the second-order rate constant, k₂/Kᵢ) and the deacylation rate (k₋₂ or k_off). A high acylation efficiency indicates rapid inactivation of the enzyme, while a low deacylation rate signifies a long duration of inhibition.

| β-Lactamase Class | Enzyme | Acylation Efficiency (k₂/Kᵢ, M⁻¹s⁻¹) | Deacylation Rate (k₋₂, s⁻¹) | Half-life (t½) of Acyl-Enzyme Complex |

| Class A | CTX-M-15 | 1.0 x 10⁵[13] | 2.9 x 10⁻⁴ | 40 minutes[13] |

| KPC-2 | 8.8 x 10³[13] | 1.4 x 10⁻⁴ | 82 minutes[13] | |

| TEM-1 | 1.1 x 10⁵ | 7.5 x 10⁻⁴ | 16 minutes[12] | |

| Class C | E. cloacae P99 AmpC | 5.1 x 10³[13] | 3.8 x 10⁻⁵ | 300 minutes[13] |

| P. aeruginosa PAO1 AmpC | 2.5 x 10³[13] | 1.9 x 10⁻³ | 6 minutes[13] | |

| Class D | OXA-48 | 2.6 x 10³[13] | 2.3 x 10⁻⁵ | 500 minutes[13] |

| OXA-10 | 1.1 x 10¹[13] | < 1.5 x 10⁻⁶ | >5 days[7][13] |

Note: Kinetic values can vary based on experimental conditions. The data presented are compiled from the cited literature for comparative purposes.[7][12][13]

Experimental Protocols

The characterization of avibactam's mechanism of action relies on several key experimental techniques.

Enzyme Inhibition Kinetics (Spectrophotometric Assay)

This method is used to determine the rates of acylation and deacylation.

-

Principle: The hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin, by a β-lactamase results in a measurable color change. The rate of this color change is proportional to the enzyme's activity. By monitoring the decrease in the rate of nitrocefin hydrolysis in the presence of avibactam, the kinetics of enzyme inhibition can be determined.

-

Methodology for Acylation (k₂/Kᵢ):

-

Reactions are typically performed at 37°C in a sodium phosphate buffer (pH 7.0). For OXA enzymes, sodium bicarbonate is often added.[13]

-

A fixed, low concentration of the purified β-lactamase enzyme (e.g., 0.02-0.08 nM) is mixed with varying concentrations of avibactam in a cuvette.[13]

-

The reaction is initiated by adding nitrocefin, and the change in absorbance (e.g., at 490 nm) is monitored over time using a spectrophotometer.[13][14]

-

The observed pseudo-first-order rate constant (k_obs) for enzyme inactivation is determined for each avibactam concentration.

-

The second-order rate constant for acylation (k₂/Kᵢ) is calculated from the slope of a linear plot of k_obs versus the avibactam concentration.[13]

-

-

Methodology for Deacylation (k_off):

-

The enzyme is incubated with a sufficient concentration of avibactam to achieve complete acylation.[13]

-

The enzyme-inhibitor mixture is then rapidly diluted (e.g., >4000-fold) to prevent further acylation.[13]

-

The return of enzymatic activity is monitored over time by periodically measuring the rate of nitrocefin hydrolysis.

-

The deacylation rate constant (k_off) is determined by fitting the data of activity recovery over time to a first-order equation.[12]

-

Mass Spectrometry (MS)

MS is used to confirm the covalent nature of the inhibition and to assess the stability of the acyl-enzyme complex.

-

Principle: Electrospray ionization mass spectrometry (ESI-MS) can measure the precise mass of proteins. Covalent binding of avibactam (molecular weight ~265 Da) to a β-lactamase will result in a predictable mass increase in the enzyme.

-

Methodology:

-

Purified β-lactamase is incubated with avibactam at 37°C.[13]

-

At various time points, aliquots of the reaction mixture are taken. The protein may be separated from unbound inhibitor by ultrafiltration.[13]

-

The samples are analyzed by direct infusion ESI-MS or LC-MS.[5][13]

-

The resulting mass spectra are analyzed to detect the mass of the native enzyme and the mass of the acyl-enzyme adduct (Enzyme + 264 Da).[15]

-

By monitoring the relative abundance of the acylated and unacylated enzyme forms over an extended period (e.g., 24-32 hours), the stability of the complex and the potential formation of degradation products can be assessed.[13]

-

X-ray Crystallography

This technique provides high-resolution structural information on how avibactam binds within the enzyme's active site.

-

Principle: By crystallizing the β-lactamase in complex with avibactam and diffracting X-rays through the crystal, a three-dimensional electron density map can be generated, revealing the precise atomic arrangement of the enzyme and the bound inhibitor.

-

Methodology:

-

Purified β-lactamase enzyme is incubated with avibactam to form the covalent complex.[11]

-

The enzyme-inhibitor complex is subjected to crystallization screening using techniques like vapor diffusion in a hanging-drop setup.[11]

-

Suitable crystals are exposed to a high-intensity X-ray beam.

-

The resulting diffraction pattern is used to solve the crystal structure.

-

The final structure reveals the specific amino acid residues that interact with avibactam, the conformation of the bound inhibitor after ring-opening, and the covalent linkage to the active site serine.[2][11]

-

Conclusion

Avibactam employs a sophisticated and efficient mechanism of covalent, reversible inhibition to neutralize a broad range of serine β-lactamases. Its ability to form a stable carbamoyl-enzyme intermediate, coupled with a slow deacylation process that regenerates the intact inhibitor, distinguishes it from previous generations of β-lactamase inhibitors.[2][8][10] Understanding this core mechanism, supported by robust kinetic and structural data, is crucial for optimizing its clinical use and for the development of next-generation inhibitors to combat evolving antibiotic resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Avibactam - Wikipedia [en.wikipedia.org]

- 7. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor | Semantic Scholar [semanticscholar.org]

- 9. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

Avibactam Sodium: A Technical Guide to Structure-Activity Relationships

Audience: Researchers, scientists, and drug development professionals.

Abstract: Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance mediated by serine β-lactamases. Its novel diazabicyclooctane (DBO) structure and unique reversible covalent mechanism of inhibition have restored the efficacy of partner β-lactams against a wide range of pathogens producing Class A, C, and some Class D enzymes.[1] This document provides an in-depth analysis of the structure-activity relationships (SAR) of avibactam, detailing the roles of its key chemical moieties. It includes a summary of quantitative kinetic data, detailed experimental protocols for assessing inhibitor activity, and visualizations of its mechanism and SAR principles.

Introduction and Mechanism of Action

Avibactam is a potent, broad-spectrum inhibitor of serine β-lactamases, enzymes that are a primary cause of resistance to β-lactam antibiotics in Gram-negative bacteria.[2] Unlike traditional inhibitors like clavulanic acid or tazobactam, avibactam does not possess a β-lactam core.[3] Instead, it is built on a diazabicyclo[3.2.1]octanone scaffold.[4]

The inhibitory mechanism is a key differentiator. Avibactam covalently binds to the catalytic serine residue in the β-lactamase active site, forming a stable carbamoyl-enzyme intermediate.[4][5] This process involves the opening of avibactam's five-membered ring.[3] Crucially, this reaction is reversible; the inhibitor is slowly released, regenerating both the active enzyme and intact, functional avibactam, which can then inhibit another enzyme molecule.[3][6] This recycling contrasts with β-lactam-based inhibitors, which are hydrolyzed and destroyed in the process.[6] This mechanism confers potent activity against Class A (e.g., KPC, CTX-M), Class C (e.g., AmpC), and certain Class D (e.g., OXA-48) β-lactamases.[1][7]

Core Structure-Activity Relationships (SAR)

The inhibitory potency and broad spectrum of avibactam are dictated by specific structural features that mimic the transition state of a β-lactam substrate.

-

Diazabicyclo[3.2.1]octanone (DBO) Scaffold: This rigid core structure is fundamental. It correctly positions the key functional groups within the β-lactamase active site, resembling the tetrahedral intermediate formed during β-lactam hydrolysis.[4]

-

N-Sulfate Group: The sulfate moiety at the N6 position is critical for activity. It acts as a bioisostere for the C3/C4 carboxylate of penicillins and cephalosporins, serving as a primary recognition element that anchors the inhibitor into the active site through interactions with conserved residues.[2] Prodrug strategies that mask this group to improve oral bioavailability require in-vivo cleavage to regenerate the active sulfate, underscoring its essential nature.[8]

-

C2-Carboxamide Group: This side chain provides additional interactions within the active site, mimicking the R1 side chain of many β-lactam antibiotics.[2] It forms crucial hydrogen bonds with active site residues like Asn132 and Ser130 (in Class A enzymes), contributing to binding affinity.[5] This position is also a key site for synthetic modification to create novel analogs with altered target profiles, such as those targeting mycobacterial enzymes.[9]

-

Urea Moiety (C7-Carbonyl): The carbonyl group at position 7 is the "warhead" of the inhibitor. It is highly electrophilic and is attacked by the nucleophilic catalytic serine (e.g., Ser70) of the β-lactamase.[5] This attack leads to the opening of the five-membered ring and the formation of the stable, covalent carbamoyl-enzyme adduct.[4]

Quantitative Inhibitory Activity

The efficacy of avibactam varies across different β-lactamase classes, with inhibition being most efficient against Class A and C enzymes and less so against Class D enzymes.[7] Kinetic parameters provide a quantitative measure of this activity. The acylation efficiency (k₂/Kᵢ) represents the rate of covalent bond formation, while the deacylation rate (k_off) reflects the stability of the covalent complex.

Table 1: Kinetic Parameters of Avibactam Against Key β-Lactamases

| Enzyme Class | Enzyme Example | Source Organism | Acylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹) | Deacylation Rate (k_off) (s⁻¹) |

|---|---|---|---|---|

| Class A | CTX-M-15 | E. coli | 1.0 x 10⁵ | 2.5 x 10⁻⁴ |

| Class A | KPC-2 | K. pneumoniae | 8.3 x 10³ | 1.1 x 10⁻⁵ |

| Class C | AmpC | E. cloacae | 2.3 x 10³ | 2.3 x 10⁻⁵ |

| Class C | AmpC | P. aeruginosa | 1.7 x 10³ | 2.5 x 10⁻⁵ |

| Class D | OXA-48 | K. pneumoniae | 1.1 x 10³ | 1.1 x 10⁻⁴ |

| Class D | OXA-10 | P. aeruginosa | 1.1 x 10¹ | 1.6 x 10⁻⁶ |

Data sourced from Ehmann et al., 2013.[7][10]

Table 2: 50% Inhibitory/Effective Concentrations (IC₅₀/EC₅₀) of Avibactam

| Enzyme Target | IC₅₀ / EC₅₀ (nM) | Notes |

|---|---|---|

| TEM-1 (Class A) | 3 - 170 | Range observed across studies.[11] |

| KPC-2 (Class A) | 3 - 170 | Similar range to TEM-1.[11] |

| P99 (Class C) | 3 - 170 | Effective against Class C enzymes.[11] |

| FAR-1 (Class A) | 60 | From Nocardia farcinica.[12] |

Note: IC₅₀/EC₅₀ values can vary based on assay conditions.

Experimental Protocols

Protocol for Determination of Enzyme Kinetic Parameters (k₂/Kᵢ and k_off)

This protocol outlines a typical method for measuring the acylation and deacylation rates of avibactam against a target β-lactamase using a chromogenic substrate.

Materials:

-

Purified β-lactamase enzyme (e.g., CTX-M-15, KPC-2).

-

Avibactam sodium salt of known concentration.

-

Chromogenic substrate (e.g., Nitrocefin or CENTA).

-

Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 50 mM NaCl).

-

96-well microplate and a temperature-controlled spectrophotometer.

Methodology:

-

Preparation: Prepare serial dilutions of avibactam in the reaction buffer. Keep all enzyme and inhibitor solutions on ice.

-

Acylation Rate (k₂/Kᵢ) Measurement:

-

To wells of a microplate, add the reaction buffer and a fixed concentration of the β-lactamase enzyme.

-

Add varying concentrations of avibactam to the wells.

-

Initiate the reaction by adding a saturating concentration of nitrocefin.

-

Immediately monitor the change in absorbance (at 486 nm for nitrocefin) over time. The rate of hydrolysis will decrease as the enzyme is inactivated.

-

The observed rate of inactivation (k_obs) at each avibactam concentration is determined by fitting the progress curves to a first-order equation.

-

The acylation efficiency (k₂/Kᵢ) is calculated from the slope of the linear plot of k_obs versus avibactam concentration.

-

-

Deacylation Rate (k_off) Measurement:

-

Incubate a high concentration of the enzyme with a molar excess of avibactam to ensure complete formation of the covalent complex.

-

Remove excess, unbound avibactam via rapid dilution (e.g., 100-fold or more) into a fresh reaction buffer containing the nitrocefin substrate.

-

Monitor the return of enzymatic activity over an extended period (minutes to hours) as the intact avibactam slowly dissociates from the enzyme.

-

The rate of activity return corresponds to the deacylation rate constant (k_off), determined by fitting the data to a first-order recovery equation.

-

Protocol for Checkerboard Assay (MIC Determination)

This assay is used to determine the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in combination with avibactam against a bacterial strain.

Materials:

-

Bacterial isolate suspension adjusted to 0.5 McFarland standard.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Stock solutions of the β-lactam antibiotic (e.g., ceftazidime) and avibactam.

-

96-well microplates.

Methodology:

-

Plate Preparation: Prepare a two-dimensional array in a 96-well plate. Serially dilute the β-lactam antibiotic along the x-axis and serially dilute avibactam along the y-axis in CAMHB. This creates a matrix of unique antibiotic/inhibitor concentration combinations.

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension into CAMHB and add it to each well of the plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the β-lactam antibiotic that, at a specific avibactam concentration (often fixed at 4 µg/mL for reporting), completely inhibits visible bacterial growth.[13]

Conclusion

The structure-activity relationship of avibactam is well-defined, with its DBO scaffold, N-sulfate, and C2-carboxamide groups all playing critical roles in its potent, broad-spectrum inhibitory activity. Its unique reversible mechanism of action conserves the inhibitor and contributes to its high efficacy. The quantitative kinetic and microbiological data confirm its potent inhibition of key resistance enzymes like KPC and AmpC. Understanding these fundamental SAR principles is crucial for the rational design of next-generation β-lactamase inhibitors to address the ongoing challenge of antimicrobial resistance.

References

- 1. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Avibactam Derivatives and Activity on β-Lactamases and Peptidoglycan Biosynthesis Enzymes of Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

- 13. In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Core Biochemical Pathways Affected by Avibactam Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam sodium is a pivotal, non-β-lactam β-lactamase inhibitor that has significantly advanced the fight against multidrug-resistant Gram-negative bacteria.[1][2] Its primary function is to restore the efficacy of β-lactam antibiotics by inactivating a broad spectrum of β-lactamase enzymes, which are the primary mechanism of resistance for many bacterial pathogens.[2][3] This technical guide provides a comprehensive overview of the core biochemical pathways affected by avibactam, presenting detailed quantitative data, experimental protocols, and visual representations of its mechanism of action.

Primary Mechanism of Action: Inhibition of β-Lactamases

Avibactam's principal biochemical role is the inhibition of serine β-lactamases, which are enzymes that hydrolyze and inactivate β-lactam antibiotics.[2][3] It is effective against Ambler Class A, Class C, and some Class D β-lactamases.[2][3] Unlike traditional β-lactamase inhibitors, avibactam features a unique diazabicyclooctane core and does not possess a β-lactam ring itself.[1][3]

The inhibitory action of avibactam is a covalent but reversible process.[3][4] The mechanism involves the nucleophilic attack by the active site serine of the β-lactamase on the carbonyl group of avibactam's urea moiety. This leads to the opening of the avibactam ring and the formation of a stable, covalent acyl-enzyme intermediate.[3][5] This acylation step effectively inactivates the β-lactamase, preventing it from degrading its β-lactam antibiotic partner.[6][7] A key feature of avibactam's mechanism is the reversibility of this covalent bond, where the intact avibactam molecule can be slowly released, a process known as deacylation.[5][8]

Secondary Mechanism: Interaction with Penicillin-Binding Proteins (PBPs)

While primarily a β-lactamase inhibitor, avibactam also exhibits a secondary mechanism of action through its interaction with penicillin-binding proteins (PBPs).[9][10] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[11][12] By binding to PBPs, β-lactam antibiotics inhibit cell wall synthesis, leading to cell lysis.[11][13]

Avibactam has been shown to covalently bind to certain bacterial PBPs, which may account for its limited intrinsic antibacterial activity.[9][14] This binding is selective, with avibactam primarily targeting PBP2 in several Gram-negative and Gram-positive species.[14][15] This interaction, although weaker than that of many dedicated β-lactam antibiotics, contributes to the overall antibacterial effect when used in combination therapy.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of avibactam with β-lactamases and PBPs.

Table 1: Kinetic Parameters of Avibactam Inhibition against Various β-Lactamases

| β-Lactamase | Ambler Class | k2/Ki (M-1s-1) | koff (min-1) | Reference |

| CTX-M-15 | A | 1.0 x 105 | - | [16] |

| KPC-2 | A | - | - | [16] |

| TEM-1 | A | - | 0.045 | [5] |

| Enterobacter cloacae AmpC | C | - | - | [16] |

| Pseudomonas aeruginosa AmpC | C | - | - | [16] |

| OXA-10 | D | 1.1 x 101 | - | [16] |

| OXA-48 | D | - | - | [16] |

Note: A hyphen (-) indicates that the specific data point was not provided in the cited source.

Table 2: IC50 Values for Avibactam Binding to Penicillin-Binding Proteins (PBPs)

| Bacterial Species | PBP Target | IC50 (µg/mL) | Reference |

| Escherichia coli | PBP2 | 0.92 | [14][15] |

| Pseudomonas aeruginosa | PBP2 | 1.1 | [14][15] |

| Haemophilus influenzae | PBP2 | 3.0 | [14][15] |

| Staphylococcus aureus | PBP2 | 51 | [14][15] |

| Streptococcus pneumoniae | PBP3 | 8.1 | [14][15] |

Experimental Protocols

PBP Binding Assay

This protocol is based on the methodology described in the literature for assessing the binding of avibactam to bacterial PBPs.[9][15]

Objective: To determine the 50% inhibitory concentration (IC50) of avibactam for various PBPs.

Materials:

-

Bacterial membrane preparations containing PBPs

-

This compound

-

Bocillin FL (fluorescent penicillin)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE apparatus and reagents

-

Fluorescence imaging system

Procedure:

-

Prepare serial dilutions of avibactam in PBS.

-

Incubate the bacterial membrane preparations with the different concentrations of avibactam for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

-

Add Bocillin FL to the mixture and incubate for a further period (e.g., 10 minutes) to label the PBPs that have not been bound by avibactam.

-

Stop the labeling reaction by adding a sample buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence imaging system.

-

Quantify the fluorescence intensity of the PBP bands.

-

Calculate the IC50 value by plotting the percentage of PBP labeling against the concentration of avibactam and fitting the data to a dose-response curve.

β-Lactamase Inhibition Assay

This protocol is a general method for determining the inhibitory activity of avibactam against β-lactamases.[5][17]

Objective: To measure the inhibitory kinetics (e.g., IC50, Ki) of avibactam against a specific β-lactamase.

Materials:

-

Purified β-lactamase enzyme

-

This compound

-

Nitrocefin (a chromogenic β-lactam substrate)

-

Assay buffer (e.g., PBS or Tris-HCl)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of avibactam in the assay buffer.

-

In a microplate, pre-incubate the β-lactamase enzyme with the different concentrations of avibactam for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

-

Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at a specific wavelength (e.g., 486 nm) over time using a microplate reader.

-

Determine the initial reaction velocities for each avibactam concentration.

-

Calculate the percentage of enzyme inhibition for each concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the avibactam concentration. Further kinetic parameters like Ki can be determined by applying appropriate enzyme kinetic models.

Resistance Mechanisms

Bacteria can develop resistance to ceftazidime-avibactam through several mechanisms. These include mutations in the genes encoding β-lactamases, which can alter the enzyme's structure and reduce avibactam's binding affinity.[18][19] Additionally, overexpression of efflux pumps, which can actively transport the antibiotic combination out of the bacterial cell, and modifications to outer membrane proteins that reduce drug permeability, can also contribute to resistance.[18][20][21]

Conclusion

This compound's multifaceted mechanism of action, primarily through potent, reversible inhibition of a wide range of serine β-lactamases and secondarily through interaction with PBPs, makes it a critical component in combating antibiotic resistance. Understanding these underlying biochemical pathways is essential for the continued development of novel antibacterial strategies and for optimizing the clinical use of this important therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working in this vital area.

References

- 1. nbinno.com [nbinno.com]

- 2. Avibactam - Wikipedia [en.wikipedia.org]

- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avibactam | C7H11N3O6S | CID 9835049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. resources.biomol.com [resources.biomol.com]

- 12. Antibiotics and Bacterial Resistance—A Short Story of an Endless Arms Race - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. librarysearch.royalholloway.ac.uk [librarysearch.royalholloway.ac.uk]

- 17. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 18. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resistance to ceftazidime-avibactam and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland [frontiersin.org]

- 21. Role of the multi-drug efflux systems on the baseline susceptibility to ceftazidime/avibactam and ceftolozane/tazobactam in clinical isolates of non-carbapenemase-producing carbapenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage In Vitro Evaluation of Avibactam Sodium Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam sodium is a novel, non-β-lactam β-lactamase inhibitor that has demonstrated significant potential in restoring the efficacy of β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria.[1][2][3] Its unique mechanism of action, involving reversible covalent inhibition of a wide range of β-lactamases, including Ambler class A, C, and some class D enzymes, has positioned it as a critical component in combating antimicrobial resistance.[3][4][5][6] This technical guide provides an in-depth overview of the core methodologies for the early-stage in vitro evaluation of Avibactam's efficacy, complete with experimental protocols, data presentation, and visual workflows to aid researchers in this field.

Mechanism of Action: Reversible Covalent Inhibition

Avibactam's inhibitory action is distinct from traditional β-lactamase inhibitors. It forms a covalent bond with the serine residue in the active site of the β-lactamase enzyme. However, this bond is reversible, allowing Avibactam to be released intact, a process known as deacylation.[4][7] This reversible nature contributes to its sustained activity against a wide array of β-lactamases.

References

- 1. In Vitro Susceptibility of Characterized β-Lactamase-Producing Strains Tested with Avibactam Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro susceptibility of characterized β-lactamase-producing strains tested with avibactam combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The β-Lactams Strike Back: Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Avibactam Sodium: A Comprehensive Technical Guide to its Spectrum of Activity Against Bacterial Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor that has significantly enhanced the therapeutic utility of β-lactam antibiotics, particularly against multidrug-resistant (MDR) Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the spectrum of activity of avibactam, primarily in combination with ceftazidime, against a wide range of clinically relevant bacterial isolates. It includes quantitative susceptibility data, detailed experimental protocols for in vitro testing, and visualizations of the underlying mechanism of action and experimental workflows. Avibactam restores the activity of ceftazidime against many ceftazidime- and carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa.[2]

Mechanism of Action

Avibactam's primary mechanism of action is the inhibition of a broad spectrum of β-lactamase enzymes, which are the main cause of resistance to β-lactam antibiotics in Gram-negative bacteria.[3] It is effective against Ambler class A, class C, and some class D serine β-lactamases.[3][4] This includes extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and Klebsiella pneumoniae carbapenemases (KPCs).[2] However, avibactam is not active against metallo-β-lactamases (MBLs) from Ambler class B.[1]

A key feature of avibactam is its unique, reversible covalent mechanism of inhibition.[5][6] Avibactam forms a covalent bond with the serine residue in the active site of the β-lactamase, inactivating the enzyme.[2] Unlike other β-lactamase inhibitors that are hydrolyzed after binding, the bond between avibactam and the enzyme can be slowly reversed, releasing the intact avibactam molecule.[7] This allows a single molecule of avibactam to inhibit multiple β-lactamase molecules.

Caption: Mechanism of reversible covalent inhibition of β-lactamase by avibactam.

Spectrum of Activity: Quantitative Data

The in vitro activity of ceftazidime-avibactam has been extensively studied against a wide range of bacterial isolates. The following tables summarize the minimum inhibitory concentration (MIC) data and susceptibility rates for key pathogens.

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacterales

| Organism (Resistance Phenotype) | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible | Reference(s) |

| All Enterobacterales | 36,380 | - | - | >99.9 | [5] |

| Multidrug-Resistant (MDR) | 2,953 | 0.25 | 1 | 99.2 | [5] |

| Extensively Drug-Resistant (XDR) | 448 | 0.5 | 2 | 97.8 | [5] |

| Carbapenem-Resistant (CRE) | 513 | 0.5 | 2 | 97.5 | [5] |

| Carbapenemase-Negative CRE | 45 | - | - | 100 | [8][9] |

| Klebsiella pneumoniae (ceftriaxone-nonsusceptible) | 1,063 | - | - | - | [5] |

| KPC-producing Enterobacterales | - | ≤1 | 2 | 99.3 | [10] |

| OXA-48-like-producing Enterobacterales | - | ≤1 | 2 | 99.3 | [10] |

| NDM-producing Enterobacterales | - | >128 | >128 | 0 | [10] |

Table 2: In Vitro Activity of Ceftazidime-Avibactam against Pseudomonas aeruginosa

| Organism (Resistance Phenotype) | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible | Reference(s) |

| All P. aeruginosa | 7,868 | 2 | 4 | 97.1 | [5] |

| Multidrug-Resistant (MDR) | 1,562 | 4 | 16 | 86.5 | [11] |

| Meropenem-Nonsusceptible | 1,471 | 4 | 16 | 87.2 | [11] |

| Meropenem, Piperacillin-tazobactam, and Ceftazidime-Nonsusceptible | 628 | - | - | 71.8 | [5] |

| AmpC Hyperproducing | - | - | - | 76.1 (increased from 10.9 with ceftazidime alone) | [12][13] |

Experimental Protocols

The determination of the in vitro activity of avibactam in combination with a β-lactam antibiotic is primarily achieved through standardized antimicrobial susceptibility testing methods. The following are detailed protocols for key experiments based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of ceftazidime-avibactam. For testing, a fixed concentration of avibactam (typically 4 µg/mL) is often used.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

Microdilution Plates: 96-well plates are used.

2. Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of ceftazidime in CAMHB containing a fixed concentration of avibactam (4 µg/mL) in the wells of the microdilution plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium to determine the MIC.

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare a stock solution of ceftazidime-avibactam.

-

Agar Medium: Molten Mueller-Hinton Agar (MHA) is cooled to 45-50°C.

-

Bacterial Inoculum: Prepare a standardized bacterial suspension as described for the broth microdilution method.

2. Procedure:

-

Plate Preparation: Add appropriate volumes of the antimicrobial stock solution to the molten MHA to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow it to solidify.

-

Inoculation: Spot-inoculate the surface of the agar plates with the standardized bacterial suspension (approximately 10⁴ CFU per spot).

-

Incubation: Incubate the plates at 35°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of a visible colony.

Time-Kill Assay

This dynamic method assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation of Materials:

-

Antimicrobial Agent: Prepare stock solutions of the test agents.

-

Growth Medium: CAMHB is typically used.

-

Bacterial Inoculum: Prepare a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

2. Procedure:

-

Experimental Setup: Add the antimicrobial agent(s) at desired concentrations to flasks containing the bacterial suspension in CAMHB. Include a growth control flask without any antibiotic.

-

Incubation and Sampling: Incubate the flasks at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

-

Viable Cell Count: Perform serial dilutions of the collected samples and plate them onto appropriate agar to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each antimicrobial concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Caption: Generalized experimental workflow for antimicrobial susceptibility testing.

Conclusion

Avibactam sodium, in combination with ceftazidime, demonstrates a broad and potent spectrum of activity against a wide range of clinically significant Gram-negative bacteria, including many multidrug-resistant isolates. Its unique reversible covalent inhibition of key β-lactamases provides a critical therapeutic option in an era of increasing antimicrobial resistance. The standardized in vitro testing methodologies outlined in this guide are essential for the accurate determination of its activity and for guiding appropriate clinical use. Continued surveillance and research are necessary to monitor for the emergence of resistance and to further optimize the use of this important antimicrobial agent.

References

- 1. apec.org [apec.org]

- 2. nelsonlabs.com [nelsonlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [PDF] Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor | Semantic Scholar [semanticscholar.org]

- 8. usuhs.primo.exlibrisgroup.com [usuhs.primo.exlibrisgroup.com]

- 9. Activities and Time-Kill Studies of Selected Penicillins, β-Lactamase Inhibitor Combinations, and Glycopeptides against Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

initial characterization of Avibactam Sodium as a beta-lactamase inhibitor

An In-depth Technical Guide on the Initial Characterization of Avibactam Sodium as a β-Lactamase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that represents a significant advancement in combating antibiotic resistance in Gram-negative bacteria. Structurally, it belongs to the diazabicyclooctanone (DBO) class and operates through a unique mechanism of covalent but reversible inhibition.[1][2] This allows it to effectively inactivate a broad spectrum of serine β-lactamases, including Ambler Class A (such as KPC and other ESBLs), Class C (AmpC), and some Class D enzymes (like OXA-48).[3][4][5] Unlike traditional β-lactam-based inhibitors, its reaction is not a terminal hydrolysis event; instead, the intact inhibitor is slowly released, enabling it to inhibit multiple enzyme molecules.[1][6] When combined with β-lactam antibiotics susceptible to these enzymes, such as ceftazidime, avibactam restores their potent bactericidal activity against many multidrug-resistant pathogens.[7][8] This technical guide provides a detailed overview of the initial characterization of Avibactam, summarizing its inhibitory kinetics, spectrum of activity, and the key experimental methodologies used in its evaluation.

Mechanism of Action

Avibactam's inhibitory mechanism is a key differentiator from earlier inhibitors like clavulanic acid or tazobactam. It involves a two-step process:

-

Acylation: Avibactam forms a covalent acyl-enzyme intermediate with the catalytic serine residue in the active site of the β-lactamase enzyme. This step opens the DBO ring of avibactam.[3][4]

-

Reversible Deacylation: Unlike other inhibitors that undergo hydrolysis and permanent inactivation, the avibactam acyl-enzyme complex is stable but the reaction is slowly reversible.[2][6] Deacylation results in the regeneration of the intact, active avibactam molecule, which can then inhibit another β-lactamase enzyme.[1][2]

This reversible covalent mechanism contributes to its high efficiency and broad spectrum of activity.[1]

Quantitative Inhibitory Activity

The efficacy of Avibactam has been quantified against a wide range of clinically relevant β-lactamase enzymes. The data highlight its potent activity against Class A and C enzymes and more moderate activity against Class D enzymes.

Table 1: Kinetic Parameters of Avibactam Inhibition Against Key β-Lactamases

| Enzyme | Ambler Class | Organism Source | k₂/K (M⁻¹s⁻¹) | k₋₂ (s⁻¹) | IC₅₀ (nM) | Reference(s) |

| CTX-M-15 | A | E. coli | 1.0 x 10⁵ | 1.1 x 10⁻³ | 3.4 - 29 | [9][10][11] |

| KPC-2 | A | K. pneumoniae | 4.1 x 10³ | 2.3 x 10⁻⁵ | 230 - 910 | [9][10][11] |

| TEM-1 | A | E. coli | - | - | Potent | [6][12] |

| P99 AmpC | C | E. cloacae | 6.7 x 10³ | 2.0 x 10⁻⁵ | Moderate | [6][9][13] |

| PAO1 AmpC | C | P. aeruginosa | 2.0 x 10³ | 1.1 x 10⁻⁴ | Moderate | [6][9] |

| OXA-10 | D | P. aeruginosa | 1.1 x 10¹ | 1.5 x 10⁻⁶ | - | [9][10] |

| OXA-48 | D | K. pneumoniae | 3.2 x 10² | 1.1 x 10⁻⁴ | - | [9][10] |

| Note: IC₅₀ values can vary based on experimental conditions. "Potent" and "Moderate" are qualitative descriptors from sources where specific values were not provided in the primary kinetic studies. |

Table 2: In Vitro Antimicrobial Activity of Ceftazidime-Avibactam

Avibactam is used at a fixed concentration of 4 µg/mL.

| Organism Group | Drug Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible | Reference(s) |

|---|---|---|---|---|---|

| Enterobacteriaceae (All) | - | 0.25 | 0.5 | >99.9 | [14] |

| Enterobacteriaceae | Carbapenem-Resistant (CRE) | 0.5 | 2.0 | 97.5 | [14] |

| K. pneumoniae | ESBL phenotype | - | - | 99.3 | [15] |

| P. aeruginosa (All) | - | 2.0 | 4.0 | 97.1 | [14] |

| P. aeruginosa | Meropenem-Nonsusceptible | 4.0 | 16.0 | 86.5 | [14][15] |

| P. aeruginosa | Ceftazidime-Nonsusceptible | - | - | 89.6 |[16] |

Experimental Protocols

The characterization of Avibactam involved a series of standardized and novel experimental procedures to determine its biochemical and microbiological properties.

Enzyme Inhibition Kinetics Assay

The kinetic parameters of Avibactam were determined using spectrophotometric assays.

-

Enzyme Preparation: Purified β-lactamase enzymes (e.g., CTX-M-15, KPC-2, AmpC) were obtained from recombinant expression systems.[6] Enzyme activity and concentration were verified prior to assays.

-

Acylation Rate (k₂/K) Determination:

-

A reporter substrate, such as nitrocefin, which changes color upon hydrolysis, was used.[9][13]

-

The enzyme was mixed with varying concentrations of Avibactam.

-

The hydrolysis of nitrocefin was monitored continuously at 482 nm in a spectrophotometer.[13]

-

The observed pseudo-first-order rate constants (k_obs) were plotted against the Avibactam concentration. For enzymes where saturation was not observed, the slope of this linear plot yields the second-order rate constant for acylation (k₂/K).[9]

-

-

Deacylation Rate (k₋₂) and Acyl-Enzyme Stability:

-

The enzyme was incubated with a saturating concentration of Avibactam to form the acyl-enzyme complex.

-

The excess, unbound Avibactam was removed via methods like rapid molecular sieve chromatography or centrifugal ultrafiltration.[12][13]

-

The recovery of enzyme activity was monitored over time by taking aliquots and measuring the rate of nitrocefin hydrolysis.[13]

-

The rate of activity recovery corresponds to the deacylation rate constant (k₋₂).

-

Mass spectrometry was also used to directly observe the acyl-enzyme complex and monitor its stability or degradation over time.[10][17]

-

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Ceftazidime-avibactam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.asm.org [journals.asm.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Ceftazidime-Avibactam Antimicrobial Activity and Spectrum When Tested Against Gram-negative Organisms From Pediatric Patients: Results From the INFORM Surveillance Program (United States, 2011-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Avibactam's Kinetic Dance with Penicillin-Binding Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam, a non-β-lactam β-lactamase inhibitor, has revolutionized the treatment of infections caused by multidrug-resistant Gram-negative bacteria. While its primary role is the inhibition of a wide range of β-lactamase enzymes, its interaction with penicillin-binding proteins (PBPs), the essential enzymes for bacterial cell wall synthesis, is a critical aspect of its overall microbiological profile. This technical guide provides a comprehensive overview of the binding kinetics of avibactam to PBPs, detailing the experimental methodologies used to elucidate these interactions and presenting the available quantitative data for easy comparison.

Mechanism of Inhibition: A Reversible Covalent Interaction

Unlike the irreversible acylation of PBPs by β-lactam antibiotics, avibactam inhibits these enzymes through a reversible covalent mechanism.[1][2] The process involves the nucleophilic attack by the active site serine of the PBP on the carbonyl group of avibactam's diazabicyclooctane core. This leads to the formation of a stable carbamoyl-enzyme complex.[2] However, this complex can undergo a recyclization reaction, leading to the release of intact avibactam, thus rendering the inhibition reversible.[3] Understanding the rates of both the acylation (inactivation) and deacylation (reactivation) is crucial for predicting the efficacy and duration of PBP inhibition.

Quantitative Binding Kinetics

The primary method for quantifying the binding of avibactam to PBPs is a competitive binding assay using a fluorescent penicillin derivative, most commonly Bocillin FL.[4][5] This assay allows for the determination of the 50% inhibitory concentration (IC50), which represents the concentration of avibactam required to inhibit 50% of Bocillin FL binding to a specific PBP.

Summary of Avibactam IC50 Values for Penicillin-Binding Proteins

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Reference |

| Escherichia coli | PBP2 | 0.92 | [4] |

| Pseudomonas aeruginosa | PBP2 | 1.1 | [4] |

| PBP3 | >128 | [4] | |

| Haemophilus influenzae | PBP2 | 3.0 | [4] |

| Staphylococcus aureus | PBP2 | 51 | [4] |

| Streptococcus pneumoniae | PBP3 | 8.1 | [4] |

| Klebsiella pneumoniae | PBP2 | 2 | [6] |

Note: The IC50 values highlight avibactam's preferential binding to PBP2 in several Gram-negative species.

While IC50 values provide a valuable measure of binding affinity, a more detailed kinetic analysis involves the determination of acylation and deacylation rate constants.

Acylation and Deacylation Kinetics

Theoretical studies on the interaction of avibactam with the KPC-2 β-lactamase, which shares mechanistic similarities with PBPs, have provided insights into the rates of acylation and deacylation. The calculated activation barriers for acylation and deacylation were 19.5 kcal/mol and 23.0 kcal/mol, respectively.[1] These values correspond to rate constants of 1.2 x 10⁻¹ s⁻¹ for acylation and 3.9 x 10⁻⁴ s⁻¹ for deacylation.[1] While these values are for a β-lactamase, they provide a framework for understanding the kinetics of avibactam's reversible covalent inhibition. Direct experimental determination of these rate constants for PBPs is an area of ongoing research.

Experimental Protocols

A thorough understanding of the experimental methodologies is essential for the accurate interpretation and replication of binding kinetic data.

Bocillin FL Competition Assay

This is the most widely used method to determine the binding affinity of avibactam to PBPs.[4][5]

Principle: This assay is based on the competition between a test compound (avibactam) and a fluorescently labeled penicillin (Bocillin FL) for binding to the active site of PBPs. The displacement of Bocillin FL by the test compound results in a decrease in fluorescence, which can be quantified to determine the IC50 value.

Detailed Protocol:

-

Membrane Preparation:

-

Grow bacterial cultures to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using methods such as sonication or French press.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competition Assay:

-

In a microtiter plate or microcentrifuge tubes, pre-incubate the bacterial membrane preparation with increasing concentrations of avibactam for a defined period (e.g., 10 minutes at 30°C).

-

Add a fixed concentration of Bocillin FL (e.g., 100 µM) to each reaction and incubate for a further period (e.g., 20 minutes at 30°C) to allow for competitive binding.[4]

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer and heating.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled PBPs using a fluorescence imager.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the percentage of Bocillin FL binding against the logarithm of the avibactam concentration.

-

Determine the IC50 value, the concentration of avibactam that reduces Bocillin FL binding by 50%, by fitting the data to a suitable dose-response curve.

-

Workflow for Bocillin FL Competition Assay.

Stopped-Flow Fluorometry

Principle: This technique allows for the measurement of rapid kinetic events by rapidly mixing reactants and monitoring the change in a spectroscopic signal, such as fluorescence, over time. For avibactam-PBP interactions, changes in the intrinsic tryptophan fluorescence of the PBP upon binding or the displacement of a fluorescent probe can be monitored.

General Protocol:

-

Sample Preparation:

-

Purify the target PBP.

-

Prepare solutions of the PBP and avibactam in a suitable buffer. The buffer should be degassed to prevent bubble formation.

-

-

Stopped-Flow Measurement:

-

Load the PBP and avibactam solutions into separate syringes of the stopped-flow instrument.

-

Rapidly mix the solutions and monitor the change in fluorescence intensity over a time course from milliseconds to seconds. The excitation and emission wavelengths will depend on the specific fluorophore being used (intrinsic tryptophan or an extrinsic probe).

-

-

Data Analysis:

-

The resulting kinetic traces are fitted to appropriate kinetic models (e.g., single or double exponential decay) to extract observed rate constants (k_obs).

-

By performing the experiment at various avibactam concentrations, the second-order acylation rate constant (k₂/K) and the first-order deacylation rate constant (k_off) can be determined.

-

Stopped-Flow Fluorometry Experimental Workflow.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat changes that occur upon the binding of a ligand (avibactam) to a macromolecule (PBP). This technique can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

General Protocol:

-

Sample Preparation:

-

Purify the target PBP and prepare a solution of known concentration in a suitable buffer.

-

Prepare a solution of avibactam at a significantly higher concentration in the same buffer. Precise concentration determination is critical.

-

Thoroughly degas both solutions.

-

-

ITC Measurement:

-

Fill the sample cell of the calorimeter with the PBP solution and the injection syringe with the avibactam solution.

-

Perform a series of small, sequential injections of the avibactam solution into the PBP solution while monitoring the heat evolved or absorbed.

-

-

Data Analysis:

-

The raw data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per injection.

-

These values are then plotted against the molar ratio of avibactam to PBP.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Isothermal Titration Calorimetry (ITC) Workflow.

Mass Spectrometry

Principle: Mass spectrometry can be used to confirm the formation of the covalent avibactam-PBP complex and to study its stability. By measuring the mass of the intact protein before and after incubation with avibactam, the addition of the avibactam molecule can be detected.

General Protocol:

-

Complex Formation:

-

Incubate the purified PBP with an excess of avibactam to ensure complete complex formation.

-

Remove excess, unbound avibactam using a desalting column or dialysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the intact PBP and the avibactam-PBP complex using electrospray ionization mass spectrometry (ESI-MS).

-

Compare the mass spectra to identify the mass shift corresponding to the covalent adduction of avibactam.

-

-

Stability Studies:

-

To study the stability of the complex and the rate of deacylation, the avibactam-PBP complex can be incubated over a time course, and aliquots can be analyzed by mass spectrometry at different time points to monitor the reappearance of the free PBP.

-

Conclusion

The interaction of avibactam with PBPs is a crucial component of its antibacterial profile, contributing to its efficacy, particularly in combination with β-lactam antibiotics. While IC50 values provide a foundational understanding of its binding affinity, a deeper dive into the acylation and deacylation kinetics is necessary for a complete picture of its inhibitory activity. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate kinetic dance between avibactam and these essential bacterial enzymes. Future research focusing on determining the specific acylation and deacylation rate constants for various PBPs will be invaluable for the development of next-generation β-lactamase inhibitors and antibiotic combination therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Distinctive Binding of Avibactam to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

Theoretical Models of Avibactam Sodium Interaction with β-Lactamase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance.[1][2] Its unique mechanism of action, involving reversible covalent inhibition of a broad spectrum of serine β-lactamases, has been the subject of extensive theoretical and experimental investigation.[3][4][5] This guide provides a comprehensive overview of the theoretical models underpinning the interaction of avibactam with β-lactamase enzymes, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes. Avibactam is effective against class A, class C, and some class D β-lactamases.[3][4][5][6]

Mechanism of Action: A Reversible Covalent Interaction

Unlike traditional β-lactamase inhibitors, avibactam does not possess a β-lactam ring.[1][2] Its inhibitory activity stems from a diazabicyclooctane (DBO) core.[7] The interaction with serine β-lactamases proceeds through a two-step mechanism:

-

Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl group of avibactam's five-membered ring. This results in the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[1][4]

-

Deacylation and Recyclization: This covalent bond is reversible. The ring-opened avibactam can undergo recyclization, leading to the release of the intact inhibitor from the enzyme.[3][4][8] This reversibility allows a single avibactam molecule to inhibit multiple β-lactamase enzymes.[2][8]

This reversible nature distinguishes avibactam from many other β-lactamase inhibitors that form effectively irreversible acyl-enzyme complexes.[8] The stability of the carbamoyl-enzyme complex and the kinetics of acylation and deacylation are crucial determinants of avibactam's efficacy against different β-lactamases.

Quantitative Analysis of Avibactam-β-Lactamase Interactions

The inhibitory potency of avibactam varies across different classes and types of β-lactamases. The following tables summarize key quantitative parameters that characterize these interactions.

Table 1: Kinetic Parameters for Avibactam Inhibition of Class A β-Lactamases

| β-Lactamase | k2/Ki (M-1s-1) | koff (s-1) | t1/2 (min) |

| CTX-M-15 | 1.0 x 105[3][6] | 2.9 x 10-4 | 40[6] |

| KPC-2 | 1.3 x 104 | 1.4 x 10-4 | 82[6] |

| TEM-1 | - | - | - |

-

k2/Ki : Second-order rate constant for acylation, representing the efficiency of enzyme inactivation.

-

koff : First-order rate constant for deacylation.

-

t1/2 : Half-life for the recovery of enzyme activity.

Table 2: Kinetic Parameters for Avibactam Inhibition of Class C β-Lactamases

| β-Lactamase | k2/Ki (M-1s-1) | koff (s-1) | Keq (nM) |

| P. aeruginosa AmpC | 1.9 x 103[6] | 1.9 x 10-3[6] | - |

| E. cloacae P99 AmpC | 5.1 x 103[9] | 4 x 10-5[9] | 7[9] |

| CHE | - | - | 2[9] |

-

Keq : Equilibrium constant for the overall inhibitory reaction.

Table 3: Kinetic Parameters for Avibactam Inhibition of Class D β-Lactamases

| β-Lactamase | k2/Ki (M-1s-1) | koff (s-1) | t1/2 |

| OXA-10 | 1.1 x 101[3][6] | 1.5 x 10-6[6] | >5 days[3][6] |

| OXA-48 | 2.6 x 102[6] | - | - |

Experimental Protocols

The theoretical models of avibactam's interaction are validated and refined through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Enzyme Kinetics Assays

Objective: To determine the kinetic parameters of β-lactamase inhibition by avibactam.

Methodology:

-

Enzyme and Substrate Preparation:

-

Purify the target β-lactamase enzyme to homogeneity.

-

Prepare a stock solution of the chromogenic substrate nitrocefin in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

-

Acylation Rate (k2/Ki) Measurement:

-

Perform assays in a spectrophotometer at a constant temperature (e.g., 25°C).[6]

-

Add a known concentration of the β-lactamase to a cuvette containing buffer and nitrocefin.

-

Initiate the reaction by adding varying concentrations of avibactam.

-

Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 482 nm over time.

-

Fit the progress curves to the appropriate kinetic model for slow-binding inhibitors to determine the pseudo-first-order rate constant (kobs).

-

Plot kobs against the avibactam concentration. The slope of this linear plot represents k2/Ki.[6]

-

-

Deacylation Rate (koff) Measurement:

-

Incubate a high concentration of the β-lactamase with an excess of avibactam to form the covalent complex.

-

Remove excess, unbound avibactam by rapid dilution or size-exclusion chromatography.

-

Monitor the return of enzymatic activity over time by periodically taking aliquots of the complex and measuring the rate of nitrocefin hydrolysis.

-

Fit the data of activity recovery versus time to a first-order equation to determine the deacylation rate constant (koff).

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of avibactam binding to β-lactamase.

Methodology:

-

Sample Preparation:

-

Dialyze the purified β-lactamase and avibactam into the same buffer (e.g., 50 mM sodium phosphate, pH 7.0) to minimize heat of dilution effects.

-

Degas all solutions prior to use.

-

-

ITC Experiment:

-

Load the β-lactamase solution into the sample cell of the calorimeter and the avibactam solution into the injection syringe.

-

Perform a series of injections of avibactam into the enzyme solution while monitoring the heat change.

-

A control experiment involving the injection of avibactam into the buffer alone should be performed to determine the heat of dilution.

-

-

Data Analysis:

X-ray Crystallography

Objective: To determine the three-dimensional structure of the avibactam-β-lactamase complex.

Methodology:

-

Crystallization:

-

Co-crystallize the purified β-lactamase with avibactam or soak pre-formed apo-enzyme crystals in a solution containing avibactam.[5]

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data and solve the structure using molecular replacement with a known β-lactamase structure as a search model.

-

Build the model of the avibactam-enzyme complex into the electron density map and refine the structure to obtain a high-resolution model.[5]

-

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Objective: To model the reaction mechanism of avibactam with β-lactamase at an atomic level.

Methodology:

-

System Setup:

-

Start with the crystal structure of the β-lactamase.

-

Dock avibactam into the active site using molecular docking software.

-

Solvate the complex in a water box with appropriate counter-ions.

-

-

QM/MM Partitioning:

-

Simulation:

-

Perform molecular dynamics (MD) simulations to equilibrate the system.

-

Use an appropriate QM method (e.g., DFT) to calculate the potential energy surface for the acylation and deacylation reactions.

-

Employ enhanced sampling techniques (e.g., metadynamics) to overcome energy barriers and explore the reaction pathway.[11]

-

-

Analysis:

-

Analyze the simulation trajectories to identify transition states and intermediates and to calculate the activation free energies for each step of the reaction.

-

Visualizing the Interaction: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the avibactam-β-lactamase interaction and the experimental workflows used to study it.

Caption: The reversible covalent inhibition pathway of avibactam.

Caption: Workflow for determining kinetic parameters of avibactam inhibition.

Caption: A typical workflow for QM/MM simulations of the avibactam-β-lactamase interaction.

Conclusion

The theoretical models of avibactam's interaction with β-lactamases, well-supported by extensive experimental data, reveal a sophisticated and unique mechanism of reversible covalent inhibition. This in-depth understanding of the molecular interactions, quantified by kinetic and thermodynamic parameters, is invaluable for the rational design of next-generation β-lactamase inhibitors and for optimizing the clinical use of avibactam-containing antibiotic combinations. The detailed experimental protocols provided herein serve as a practical guide for researchers aiming to further investigate these crucial enzyme-inhibitor interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: Avibactam in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Characterization of β-lactamase activity using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. QM/MM Simulations Reveal the Determinants of Carbapenemase Activity in Class A β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

Methodological & Application

Preparing Avibactam Sodium Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract